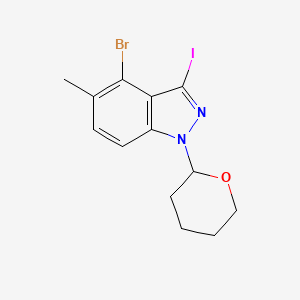
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole is a synthetic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine, iodine, and a methyl group attached to the indazole core, along with an oxan-2-yl substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and iodine makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures. These reactions often require specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield azido or thiocyanato derivatives, while oxidation may produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular mechanisms.
Medicine: The compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its interactions with biological targets can provide insights into drug design and development.
Industry: In the industrial sector, the compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in fields such as materials science and catalysis.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole can be compared with other indazole derivatives, such as:
4-Bromo-3-iodo-5-methylindazole: Lacks the oxan-2-yl substituent, which may affect its reactivity and applications.
3-Iodo-5-methyl-1-(oxan-2-yl)indazole: Lacks the bromine atom, which may influence its chemical properties and reactivity.
4-Bromo-5-methyl-1-(oxan-2-yl)indazole: Lacks the iodine atom, which may alter its interactions with biological targets.
Eigenschaften
Molekularformel |
C13H14BrIN2O |
|---|---|
Molekulargewicht |
421.07 g/mol |
IUPAC-Name |
4-bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H14BrIN2O/c1-8-5-6-9-11(12(8)14)13(15)16-17(9)10-4-2-3-7-18-10/h5-6,10H,2-4,7H2,1H3 |
InChI-Schlüssel |
FYPOQQNIMBQSAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N(N=C2I)C3CCCCO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14094386.png)

![1-(3-Bromophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094397.png)
![(4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14094406.png)
![[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094407.png)



![(3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B14094426.png)

![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094440.png)
![1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094448.png)
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094454.png)
![(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14094459.png)
